N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide - 1098689-60-1

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Catalog Number: EVT-3061482
CAS Number: 1098689-60-1
Molecular Formula: C19H20N4O5S2
Molecular Weight: 448.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-alkyl-N-(piperidin-1-yl)benzenesulfonamide (5a-f)* Compound Description: A series of 20 N-substituted piperidine derivatives were synthesized, including N-alkyl-N-(piperidin-1-yl)benzenesulfonamide (5a-f), as potential cholinesterase inhibitors. [] These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes. [] Molecular docking studies were also conducted for the most potent derivatives against AChE and BChE to understand structure-activity relationships. []* Relevance: These compounds share the core structure of a piperidine ring substituted with a benzenesulfonamide moiety with N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide. The variations within the series (5a-f) likely involve different alkyl substituents on the nitrogen atom. This structural similarity suggests a potential for shared biological activity profiles and makes them relevant for comparison.

3. 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine (8) and its 2-O-substituted derivatives (9a-j) * Compound Description: 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine (8) was used as a starting material to synthesize ten 2-O-substituted derivatives (9a-j). [] These compounds were designed as potential cholinesterase inhibitors and were evaluated for their inhibitory activity against AChE, BChE, and LOX. [] * Relevance: Both compound 8 and its derivatives (9a-j) share the piperidine ring directly substituted with a sulfonyl group, a key structural feature also present in N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide. While the substituents on the sulfonyl group differ, the shared core structure suggests the potential for similar binding interactions, making these compounds relevant for comparison and understanding structure-activity relationships.

4. N'-(1-(phenylsulfonyl)piperidine-4-carbonyl)sulfonohydrazide derivatives (14a-n)* Compound Description: Fourteen derivatives of N'-(1-(phenylsulfonyl)piperidine-4-carbonyl)sulfonohydrazide (14a-n) were synthesized and evaluated for their ability to inhibit AChE, BChE, and LOX enzymes. [] These compounds were designed as potential therapeutic agents for neurological disorders. []* Relevance: These derivatives share the piperidine ring and phenylsulfonyl group with N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide. The presence of the sulfonohydrazide moiety in 14a-n introduces a structural difference, potentially leading to variations in their biological activity and pharmacological profiles compared to the target compound.

5. 5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol (15) and its S-substituted 1,3,4-oxadiazole derivatives (16a-v)* Compound Description: 5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol (15) was synthesized and used as an intermediate to create a series of S-substituted 1,3,4-oxadiazole derivatives (16a-v). [] These compounds were evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacterial strains. []* Relevance: Both the parent compound 15 and its S-substituted derivatives (16a-v) share a strikingly similar structure with N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, incorporating both the piperidine-phenylsulfonyl and the 1,3,4-oxadiazole moieties. The primary difference lies in the position of the sulfonamide group on the piperidine ring and the potential presence of various substituents on the oxadiazole ring. These close structural similarities suggest a strong possibility of overlapping biological activities and warrant a detailed comparison of their antimicrobial profiles.

6. [3H]8-Hydroxy-2-dipropylaminotetralin ([3H]8-OH-DPAT)* Compound Description: [3H]8-Hydroxy-2-dipropylaminotetralin ([3H]8-OH-DPAT) is a radioligand known to bind to the 5-HT1A receptor. [] It was used in a study investigating the impact of the D116A mutation on ligand binding to the 5-HT1A receptor. [] The study revealed that this mutation significantly affects the binding affinity of various 5-HT1A ligands. [] * Relevance: While not structurally similar to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, [3H]8-OH-DPAT serves as a relevant comparison point due to its known interaction with the 5-HT1A receptor. This connection is significant because alterations in 5-HT1A receptor function have been linked to various neurological and psychiatric disorders. [] If N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide or its closely related compounds demonstrate any affinity for the 5-HT1A receptor, understanding the impact of mutations like D116A on ligand binding becomes crucial for predicting potential therapeutic applications and side effects.

7. [3H]-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride ([3H]WAY100,635)* Compound Description: Similar to [3H]8-OH-DPAT, [3H]-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride ([3H]WAY100,635) is another radioligand used in the same study investigating the impact of the D116A mutation on the 5-HT1A receptor. [] This study aimed to characterize the binding and functional properties of the mutated receptor and explore its potential as a tool for studying 5-HT1A receptor signaling. []* Relevance: Despite lacking structural similarity to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, [3H]WAY100,635 serves as another important point of reference. Its use in studying the 5-HT1A receptor, particularly the D116A mutant, highlights the importance of understanding how structural modifications can affect ligand binding and receptor activation. This knowledge is crucial when exploring the structure-activity relationships of compounds potentially interacting with the 5-HT1A receptor, especially considering the receptor's implication in various neurological processes.

8. N-(3-chloro-4-fluorobenzoyl)-4-fluoro-4-[(5-methylpyridin-2-yl)-methylamino methyl]piperidine (F13640)* Compound Description: N-(3-chloro-4-fluorobenzoyl)-4-fluoro-4-[(5-methylpyridin-2-yl)-methylamino methyl]piperidine (F13640) is a selective 5-HT1A receptor agonist. [] The study investigating the D116A mutation revealed that this mutation drastically reduces the binding affinity of F13640 to the 5-HT1A receptor. []* Relevance: Although not structurally similar to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, F13640 provides a valuable comparison as a known 5-HT1A agonist. The study's findings regarding the impact of the D116A mutation on F13640 binding emphasize the importance of understanding how subtle structural variations can dramatically alter a ligand's interaction with its target receptor. This knowledge is particularly relevant when investigating new compounds, as even small structural changes can significantly impact their pharmacological profiles.

9. 3-chloro-4-fluorophenyl-(4-fluorophenyl-4-{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone (F13714)* Compound Description: 3-chloro-4-fluorophenyl-(4-fluorophenyl-4-{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone (F13714), similar to F13640, is another selective agonist of the 5-HT1A receptor. [] The D116A mutation also significantly decreases its binding affinity to the 5-HT1A receptor, as observed in the study. []* Relevance: While not sharing a structural resemblance to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, F13714 serves as another relevant comparison point due to its interaction with the 5-HT1A receptor. The impact of the D116A mutation on its binding highlights the potential for subtle structural variations to affect ligand-receptor interactions significantly. This knowledge is crucial when investigating new compounds for their potential to target the 5-HT1A receptor and for understanding how even minor structural modifications can influence their pharmacological activity.

10. 2-[5-[3-(4-methylsulfonylamino)benzyl-1,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine (L694247)* Compound Description: 2-[5-[3-(4-methylsulfonylamino)benzyl-1,4-oxadiazol-5-yl]-1H-indole-3-yl]ethylamine (L694247) is a 5-HT1A receptor agonist. [] Its binding affinity to the 5-HT1A receptor is also considerably reduced by the D116A mutation. []* Relevance: While not structurally similar to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, L694247 serves as a relevant comparison point due to its interaction with the 5-HT1A receptor, specifically its sensitivity to the D116A mutation. This information is valuable when studying compounds that might interact with the 5-HT1A receptor, as understanding the impact of specific mutations on ligand binding can provide insights into potential therapeutic applications and potential side effects.

11. 5-carboxamidotryptamine* Compound Description: 5-carboxamidotryptamine is another agonist of the 5-HT1A receptor. [] This study shows that the D116A mutation in the 5-HT1A receptor notably reduces its binding affinity. [] * Relevance: Although not structurally similar to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, 5-carboxamidotryptamine acts as a relevant comparison due to its agonist activity at the 5-HT1A receptor, particularly in the context of the D116A mutation. This information is valuable when exploring new compounds that might target the 5-HT1A receptor, emphasizing the importance of considering the impact of mutations on ligand binding and potential therapeutic outcomes.

12. Buspirone* Compound Description: Buspirone is a drug known to interact with the 5-HT1A receptor. [] The D116A mutation in the 5-HT1A receptor significantly diminishes its binding affinity, as revealed in this research. []* Relevance: Although not structurally similar to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, buspirone serves as a relevant comparison point due to its known interaction with the 5-HT1A receptor and its sensitivity to the D116A mutation. This information is valuable when exploring new compounds for their potential to target the 5-HT1A receptor, as understanding the impact of specific mutations on ligand binding is crucial for predicting potential therapeutic applications.

13. (+)-Flesinoxan* Compound Description: (+)-Flesinoxan is a compound known to bind to the 5-HT1A receptor. [] The D116A mutation in the 5-HT1A receptor significantly decreases its binding affinity. []* Relevance: While not structurally similar to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, (+)-flesinoxan acts as a relevant comparison due to its interaction with the 5-HT1A receptor. The research highlights the impact of the D116A mutation on its binding, underscoring the importance of considering how structural modifications, including mutations, can affect ligand-receptor interactions. This information is valuable when investigating new compounds, as even slight changes can have significant effects on their pharmacological profiles.

14. (−)-Pindolol* Compound Description: (−)-Pindolol is a compound recognized for its ability to bind to the 5-HT1A receptor. [] This study shows that the D116A mutation in the 5-HT1A receptor significantly reduces its binding affinity. []* Relevance: Although not structurally similar to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, (−)-pindolol serves as a relevant comparison point due to its interaction with the 5-HT1A receptor and its sensitivity to the D116A mutation. Understanding how specific mutations can alter ligand binding is crucial when investigating new compounds that might interact with this receptor.

15. (−)-8-OH-DPAT* Compound Description: (−)-8-OH-DPAT is a known ligand for the 5-HT1A receptor. [] The D116A mutation in the 5-HT1A receptor significantly reduces its binding affinity. []* Relevance: While not structurally similar to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, (−)-8-OH-DPAT is relevant for comparison due to its interaction with the 5-HT1A receptor. The study demonstrates the significant impact of the D116A mutation on its binding affinity, emphasizing the need to consider such structural modifications when investigating new compounds that might target the 5-HT1A receptor.

16. Spiperone* Compound Description: Spiperone is a known ligand for the 5-HT1A receptor. [] In contrast to many other ligands, the D116A mutation in the 5-HT1A receptor only slightly affects its binding affinity. [] * Relevance: Though not structurally similar to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, spiperone serves as a relevant comparison because of its interaction with the 5-HT1A receptor and its distinct response to the D116A mutation. Unlike many other ligands, its binding affinity is only minimally affected by this mutation. This difference in behavior highlights the complexity of ligand-receptor interactions and the importance of considering various factors, including receptor mutations, when investigating the structure-activity relationships of potential therapeutic compounds.

17. (−)-4-(dipropylamino)-1,3,4,5-tetrahydrobenz {c,d}indole-6-carboxamide (LY228,729)* Compound Description: (−)-4-(dipropylamino)-1,3,4,5-tetrahydrobenz {c,d}indole-6-carboxamide (LY228,729) is a ligand known to interact with the 5-HT1A receptor. [] The D116A mutation in the 5-HT1A receptor only slightly affects its binding affinity. []* Relevance: Although not structurally similar to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, LY228,729 acts as a relevant comparison due to its interaction with the 5-HT1A receptor. Its minimal sensitivity to the D116A mutation, unlike some other ligands, underscores the complexity of ligand-receptor interactions. This information is important when investigating new compounds for their potential to target the 5-HT1A receptor, as even slight structural modifications can significantly impact their pharmacological profiles.

18. 1-[2-(4-fluorobenzoylamino)ethyl]-4-(7-methoxynaphtyl)piperazine (S14506)* Compound Description: 1-[2-(4-fluorobenzoylamino)ethyl]-4-(7-methoxynaphtyl)piperazine (S14506) is a ligand known to interact with the 5-HT1A receptor. [] The D116A mutation in the 5-HT1A receptor only slightly affects its binding affinity. []* Relevance: Although not structurally similar to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, S14506 serves as a valuable comparison point. Its interaction with the 5-HT1A receptor, particularly its minimal response to the D116A mutation, emphasizes the complex relationship between structure and activity in ligand-receptor interactions. This information is crucial when investigating new compounds, as seemingly minor structural variations can lead to significant differences in their pharmacological profiles.

19. (+)-8-OH-DPAT* Compound Description: (+)-8-OH-DPAT is a known agonist of the 5-HT1A receptor. [] Unlike many other ligands, its binding affinity to the 5-HT1A receptor is only slightly affected by the D116A mutation. []* Relevance: While not structurally similar to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, (+)-8-OH-DPAT serves as a valuable comparison due to its agonist activity at the 5-HT1A receptor and its minimal sensitivity to the D116A mutation. This difference in behavior highlights the intricacies of ligand-receptor interactions and underscores the importance of considering various factors, including receptor mutations, when investigating the structure-activity relationships of potential therapeutic compounds.

21. 1,2-bis-sulfonamide derivatives* Compound Description: A series of 1,2-bis-sulfonamide derivatives were developed as chemokine receptor modulators. [] These compounds exhibit diverse structural features, with various substituents attached to the core 1,2-bis-sulfonamide scaffold. [] The study highlights the structure-activity relationships within this class of compounds and their potential as therapeutic agents for inflammatory and immune diseases. []* Relevance: While not directly comparable in structure to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, the 1,2-bis-sulfonamide derivatives represent a class of compounds containing the sulfonamide functional group, which is also present in the target compound. Although the overall structures differ significantly, understanding the structure-activity relationships within this broader class of sulfonamide-containing compounds could offer insights into the potential biological activities and pharmacological properties of the target compound.

Properties

CAS Number

1098689-60-1

Product Name

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide

Molecular Formula

C19H20N4O5S2

Molecular Weight

448.51

InChI

InChI=1S/C19H20N4O5S2/c1-27-14-7-4-6-13(12-14)18-21-22-19(28-18)20-17(24)15-8-2-3-10-23(15)30(25,26)16-9-5-11-29-16/h4-7,9,11-12,15H,2-3,8,10H2,1H3,(H,20,22,24)

InChI Key

ABQYIGWGBLNZRR-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.